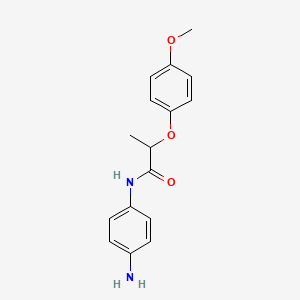
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide, also known as the drug AM251, is a synthetic compound that was first introduced in the year 19991. It is a biochemical used for proteomics research2. The molecular formula of this compound is C16H18N2O3 and it has a molecular weight of 286.33 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide consists of a central propanamide group, with a 4-aminophenyl group on one side and a 4-methoxyphenoxy group on the other1. The molecular formula is C16H18N2O31.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.Physical And Chemical Properties Analysis
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide has a molecular weight of 286.33 g/mol1. However, I couldn’t find more detailed physical and chemical properties from the web search results.Applications De Recherche Scientifique
Environmental and Pharmacological Research
Advanced Oxidation Processes (AOPs) : Research on AOPs, including the degradation of pharmaceuticals like acetaminophen in water, highlights the importance of understanding chemical reactions and by-products in environmental contexts. This knowledge is crucial for developing methods to remove harmful compounds from the environment efficiently. The study by Qutob et al. (2022) discussed the degradation pathways, by-products, and biotoxicity of acetaminophen degradation products, emphasizing the need for efficient AOP systems to protect ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Xenoestrogenicity and Environmental Pollutants : Research on the xenoestrogenic effects of chemicals like Bisphenol A (BPA) and its impact on human health and the environment underscores the need for continuous monitoring and evaluation of chemical substances. The study by Ribeiro, Ladeira, and Viegas (2017) reviews BPA's occupational exposure and associated health effects, highlighting the importance of understanding chemical toxicity for environmental safety and human health (Ribeiro, Ladeira, & Viegas, 2017).
Pharmacokinetic and Pharmacodynamic Research
Drug Absorption and Metabolism : Studies on various pharmaceuticals, such as metoclopramide and propofol, provide insights into drug action mechanisms, absorption, metabolism, and clinical applications. These studies are crucial for understanding how drugs interact within the body and for developing new therapeutic agents. For example, a review on metoclopramide by Pinder et al. (2012) offers a comprehensive overview of its pharmacological properties and clinical use, which can be valuable for designing drugs with similar action mechanisms (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Therapeutic Potential and Biomedical Applications
Natural Compounds and Their Applications : Research on natural compounds such as flavonoids and polyphenols, found in fruits and vegetables, highlights their potential therapeutic and industrial applications. Studies on compounds like naringenin and eugenol show their pharmacological activities and potential in treating various ailments, indicating the importance of natural substances in drug development and therapy. For instance, the pharmacological properties and therapeutic potential of naringenin discussed by Rani et al. (2016) demonstrate the wide range of biological targets and complex mechanisms underlying its possible therapeutic applications in neurological, cardiovascular, and metabolic disorders (Rani, Bharti, Krishnamurthy, Bhatia, Sharma, Kamal, Ojha, & Arya, 2016).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific medical or scientific information.
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQMETUENBGCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

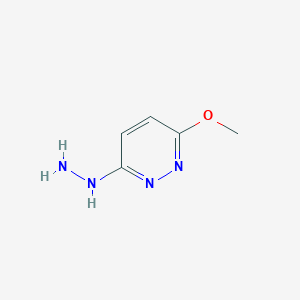
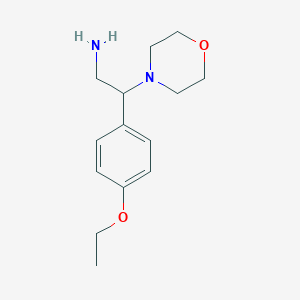
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
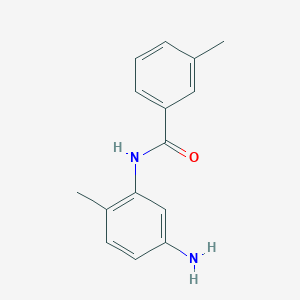

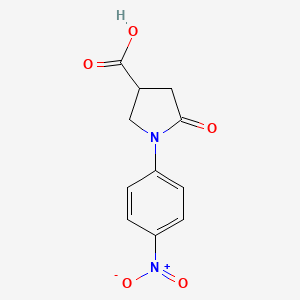
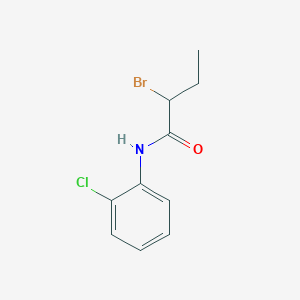
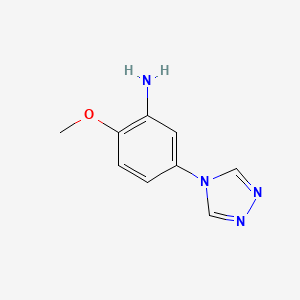
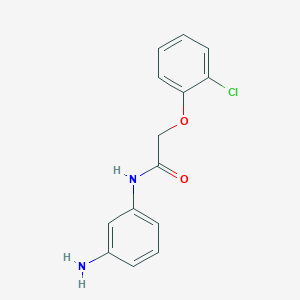



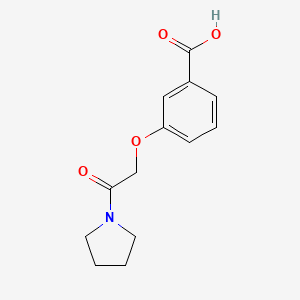
![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)